Pentabromophenyl acrylate

Catalog No.
S1898571
CAS No.
52660-82-9
M.F
C9H3Br5O2
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentabromophenyl acrylate

CAS Number

52660-82-9

Product Name

Pentabromophenyl acrylate

IUPAC Name

(2,3,4,5,6-pentabromophenyl) prop-2-enoate

Molecular Formula

C9H3Br5O2

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2

InChI Key

BKKVYNMMVYEBGR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

The exact mass of the compound Pentabromophenyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentabromophenyl acrylate (PBPA) is a highly halogenated aromatic monomer primarily utilized in the synthesis of ultra-high refractive index (RI) polymers and specialized optical resins . Characterized by a directly ester-linked pentabrominated phenyl ring, it offers an exceptional bromine weight percentage (~69%) and a highly reactive polymerizable acrylate group[1]. In procurement and material selection contexts, PBPA is evaluated for its ability to deliver peak optical properties—specifically a homopolymer RI of approximately 1.71—and rapid polymerization kinetics in UV-curable coatings, brightness enhancement films, and high-performance adhesives .

Substituting PBPA with lower-brominated analogs (like 2,4,6-tribromophenyl acrylate) or structurally similar benzylic monomers (like pentabromobenzyl acrylate) significantly compromises optical performance and processing behavior . The direct attachment of the fully brominated aromatic ring to the acrylate moiety without a methylene spacer maximizes electron density and polarizability, yielding a higher refractive index than benzylic alternatives [1]. Furthermore, generic substitution alters the polymerization rate and the glass transition temperature (Tg) of the resulting polymer, leading to potential mismatches in curing times, reduced manufacturing throughput, and altered film flexibility during industrial coating operations [2].

Ultra-High Refractive Index for Optical Coatings

The refractive index of polymeric coatings is highly sensitive to the monomer's structural polarizability. Data indicates that the homopolymer of pentabromophenyl acrylate (PBPA) achieves a refractive index of 1.710 . In contrast, the closest structural analog, pentabromobenzyl acrylate (PBBA), which contains an intervening methylene spacer, yields a homopolymer with an RI of 1.670 . Lower brominated alternatives like 2,4,6-tribromophenyl acrylate (TBPA) only reach an RI of approximately 1.60 .

Evidence DimensionHomopolymer Refractive Index (nD)
Target Compound Data1.710 (PBPA)
Comparator Or Baseline1.670 (PBBA) and ~1.60 (TBPA)
Quantified Difference+0.040 RI units over PBBA; +0.110 over TBPA
ConditionsFully cured homopolymer films at room temperature

A higher refractive index allows for thinner optical coatings and higher light-extraction efficiency in brightness enhancement films and ophthalmic lenses.

Accelerated Polymerization Kinetics

In industrial formulations, the reactivity of the monomer dictates the curing speed and throughput. Kinetic studies of copolymerization with standard monomers demonstrate that pentabromophenyl acrylate exhibits significantly faster initial reaction rates compared to lower-brominated analogs[1]. Specifically, the reaction rates for both homopolymerization and copolymerization strictly increase in the order of styrene < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl acrylate < pentabromophenyl acrylate [1].

Evidence DimensionRelative Polymerization Rate
Target Compound DataHighest reaction rate in class (PBPA)
Comparator Or BaselineSlower reaction rate (2,4,6-Tribromophenyl acrylate)
Quantified DifferencePBPA demonstrates a strictly faster initial reaction rate than TBPA under identical conditions
ConditionsFree radical polymerization in benzene/DMF at 60-70 °C with AIBN initiator

Faster polymerization kinetics translate to reduced curing times and higher manufacturing throughput for UV-curable resins and photoresists.

Modulated Glass Transition Temperature (Tg) for Film Flexibility

The thermomechanical properties of optical films must be carefully balanced to prevent brittleness during application. While pentabromobenzyl acrylate (PBBA) homopolymers exhibit a very high Tg of 180 °C, the homopolymer of pentabromophenyl acrylate (PBPA) provides a more moderate Tg of 155 °C. This difference is critical when formulating coatings that require a balance of high thermal stability and sufficient flexibility to avoid micro-cracking during roll-to-roll processing or thermal cycling.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data155 °C (PBPA)
Comparator Or Baseline180 °C (PBBA)
Quantified Difference25 °C lower Tg for PBPA compared to PBBA
ConditionsHomopolymer thermal analysis

The slightly lower Tg of PBPA relative to PBBA improves the processability and flexibility of high-RI optical films, reducing the risk of defect formation during manufacturing.

Brightness Enhancement Films (BEFs) for Displays

PBPA is the optimal choice for display backlights due to its ultra-high homopolymer refractive index (1.710), which enables maximum light refraction and luminous efficiency in LCD and OLED architectures, outperforming benzylic analogs like PBBA .

High-Throughput UV-Curable Optical Adhesives

In automated assembly lines for optical devices, PBPA is selected over 2,4,6-tribromophenyl acrylate because its accelerated polymerization kinetics allow for rapid curing cycles, directly increasing manufacturing throughput [1].

High-RI Ophthalmic Lenses and Hydrogels

For advanced ophthalmic applications, maximizing the refractive index while maintaining a processable Tg (155 °C) allows for the fabrication of thinner, lighter lenses that resist micro-cracking better than those formulated with higher-Tg alternatives like PBBA .

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Pentabromophenyl acrylate

Dates

Last modified: 08-16-2023

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